3-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid is a complex organic compound characterized by its unique structure, which combines a benzoic acid moiety with a 1-oxo-1,3-dihydro-2H-isoindole group. Its molecular formula is and it is primarily utilized in various research applications across chemistry, biology, and medicine. This compound is notable for its potential therapeutic properties and serves as a building block for more complex organic molecules.
The compound can be sourced from chemical suppliers and is often referenced in scientific literature for its synthesis and applications. It is cataloged under various identifiers such as the Chemical Abstracts Service number 1858240-23-9.
3-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid falls under the category of organic compounds, specifically within the class of carboxylic acids due to the presence of the carboxylic acid functional group. It also belongs to the isoindole derivatives, which are known for their diverse biological activities.
The synthesis of 3-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid typically involves several synthetic routes. One common method includes the Friedel-Crafts acylation reaction, where an acyl chloride derivative of isoindoline reacts with 3-methylbenzoic acid in the presence of a Lewis acid catalyst, such as aluminum chloride. This reaction allows for the introduction of the isoindole moiety onto the benzoic acid framework.
The reaction conditions generally require careful control of temperature and reaction time to optimize yield and purity. For example, maintaining an appropriate stoichiometric ratio between reactants and employing purification techniques like recrystallization or chromatography are critical steps in achieving high-quality products.
The molecular structure of 3-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid can be represented as follows:
InChI=1S/C16H13NO3/c1-10-5-4-8-13(16(19)20)14(10)17-9-11-6-2-3-7-12(11)15(17)18/h2-8H,9H2,1H3,(H,19,20)
IYIFUJHPSHXNGH-UHFFFAOYSA-N
.The compound features a benzoic acid core with an isoindole substituent that contributes to its unique chemical properties.
3-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid can undergo several chemical reactions:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the keto group into a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the aromatic ring and the isoindoline moiety .
These reactions may involve catalysts or specific conditions (e.g., temperature, solvent choice) to facilitate transformation while preserving the integrity of sensitive functional groups.
The mechanism of action for 3-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid involves its interaction with biological targets such as enzymes or receptors. The compound can inhibit or modulate these targets' activities through binding interactions that alter their functions. The exact pathways depend on the specific biological context in which this compound is utilized .
The compound has notable physical properties that include:
In terms of chemical properties:
Analytical techniques such as Nuclear Magnetic Resonance spectroscopy and Infrared spectroscopy are often employed to characterize its structural features and confirm purity.
3-(1-Oxo-1,3-dihydro-2H-isoindol-2-y)benzoic acid has several applications:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Ongoing research explores its potential therapeutic applications, particularly in anti-inflammatory and anticancer contexts.
Industry: It may also be utilized in developing new materials or as intermediates in pharmaceutical synthesis .
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2